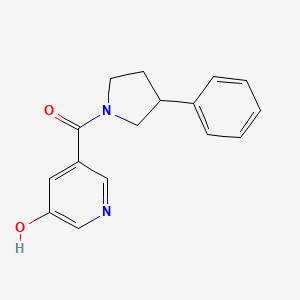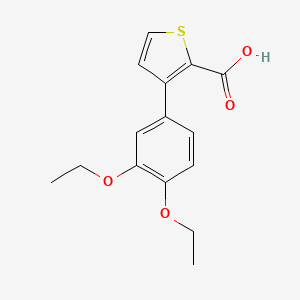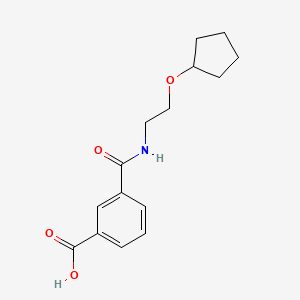
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone, also known as HPPM, is a synthetic compound that has become a popular research tool in the field of neuroscience. HPPM is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of monoamine neurotransmitters in the brain.
作用機序
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone works by selectively inhibiting the VMAT2 transporter, which is responsible for the storage and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, this compound reduces the release of these neurotransmitters, leading to a decrease in their levels in the brain. This can have a variety of effects on brain function, depending on the specific neurotransmitter and brain region involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific neurotransmitter and brain region involved. For example, this compound has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing and addiction. This can lead to a decrease in drug-seeking behavior and a reduction in the reinforcing effects of drugs of abuse. This compound has also been shown to reduce serotonin release in the dorsal raphe nucleus, a brain region involved in mood regulation. This can lead to an increase in depressive-like behavior in animal models.
実験室実験の利点と制限
One advantage of using (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its high selectivity for VMAT2, which allows for precise manipulation of monoamine neurotransmitter levels. This compound is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other transporters or receptors in the brain. Additionally, the effects of this compound may vary depending on the specific brain region and experimental conditions used.
将来の方向性
There are many potential future directions for research involving (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone. One area of interest is the role of monoamine neurotransmitters in neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound could be used to study the effects of dopamine and other monoamines on neuronal function and survival in these diseases. Another area of interest is the development of new drugs that target VMAT2, which could have therapeutic potential for conditions such as addiction, depression, and anxiety. Finally, this compound could be used in combination with other research tools such as optogenetics and chemogenetics to further elucidate the complex interactions between monoamine neurotransmitters and brain function.
合成法
The synthesis of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone involves a multi-step process that begins with the reaction of 3-phenylpyrrolidine with 2,4-pentanedione to form a pyridine intermediate. The pyridine intermediate is then reacted with hydroxylamine hydrochloride to form the final product, this compound. The yield of this compound is typically around 60-70%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has been widely used as a research tool to study the role of monoamine neurotransmitters in various physiological and pathological conditions. For example, this compound has been used to study the role of dopamine in addiction and reward pathways, as well as the role of serotonin in mood disorders such as depression and anxiety. This compound has also been used to study the effects of monoamine neurotransmitters on motor function and cognition.
特性
IUPAC Name |
(5-hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-8-14(9-17-10-15)16(20)18-7-6-13(11-18)12-4-2-1-3-5-12/h1-5,8-10,13,19H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJIAASULJGPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)





![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)

![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)